molecular formula C14H14BrFN4O B13052383 1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one

1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one

Cat. No.: B13052383
M. Wt: 353.19 g/mol
InChI Key: XMRLSTVIQLQFOO-UHFFFAOYSA-N
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Description

1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a bromo-fluoro-substituted phenyl group and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring.

    Introduction of the Bromo-Fluoro-Substituted Phenyl Group: This step involves the coupling of the pyrazolopyridine core with a bromo-fluoro-substituted phenyl group using reagents such as palladium catalysts.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((4-Chloro-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one
  • 1-(3-((4-Bromo-2-chlorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one

Uniqueness

1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one is unique due to the specific combination of bromo and fluoro substituents on the phenyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H14BrFN4O

Molecular Weight

353.19 g/mol

IUPAC Name

1-[3-(4-bromo-2-fluoroanilino)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone

InChI

InChI=1S/C14H14BrFN4O/c1-8(21)20-5-4-12-10(7-20)14(19-18-12)17-13-3-2-9(15)6-11(13)16/h2-3,6H,4-5,7H2,1H3,(H2,17,18,19)

InChI Key

XMRLSTVIQLQFOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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